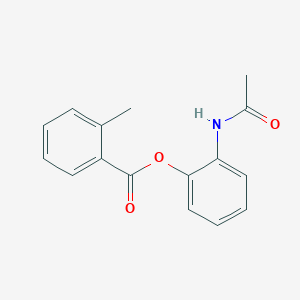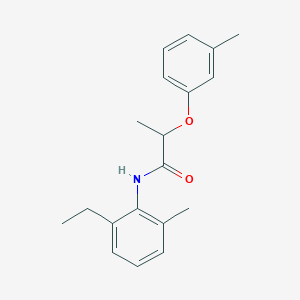![molecular formula C25H28N2O5S B250156 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, commonly known as ESI-09, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound has shown promising results in various studies, making it a potential candidate for therapeutic applications.
Mechanism of Action
ESI-09 works by inhibiting the activity of ENaC, which are ion channels that regulate sodium and water transport in various tissues, including the lungs, kidneys, and colon. By inhibiting ENaC, ESI-09 reduces sodium and water reabsorption, leading to increased fluid secretion and decreased ion transport. This mechanism of action has been shown to be effective in various studies, making ESI-09 a potential therapeutic agent for ENaC-related disorders.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have shown that ESI-09 inhibits the activity of ENaC in a dose-dependent manner. Additionally, ESI-09 has been shown to decrease transepithelial sodium transport in various tissues, including the lungs and colon. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for ENaC, which makes it a valuable tool for studying the role of ENaC in various tissues. Additionally, ESI-09 has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. One of the main limitations of ESI-09 is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of ESI-09. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cystic fibrosis and hypertension. Additionally, future studies could focus on optimizing the synthesis method of ESI-09 to improve its solubility and potency. Finally, future studies could investigate the potential use of ESI-09 as a tool for studying the role of ENaC in various tissues and diseases.
Conclusion:
ESI-09 is a novel small molecule inhibitor that has shown promising results in various studies. Its specificity for ENaC makes it a valuable tool for studying the role of ENaC in various tissues and diseases. Additionally, its potential therapeutic applications make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential applications of ESI-09.
Synthesis Methods
The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form 4-(p-toluenesulfonylamino)aniline. This intermediate is then reacted with 4-isopropylphenoxyacetic acid to form N-[4-(p-toluenesulfonylamino)phenyl]-2-(4-isopropylphenoxy)acetamide. The final step involves the deprotection of the p-toluenesulfonyl group using sodium hydroxide to yield ESI-09.
Scientific Research Applications
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) in vitro and in vivo, making it a potential candidate for the treatment of cystic fibrosis, hypertension, and other ion channel-related disorders. Additionally, ESI-09 has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for cancer therapy.
properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-31-22-13-7-21(8-14-22)27-33(29,30)24-15-9-20(10-16-24)26-25(28)17-32-23-11-5-19(6-12-23)18(2)3/h5-16,18,27H,4,17H2,1-3H3,(H,26,28) |
InChI Key |
MNGUYZSKVVXYSH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)